3-Aminochromen-2-one,platinum(2+),diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminochromen-2-one,platinum(2+),diiodide is a platinum-based compound with the molecular formula C18H14I2N2O4Pt and a molecular weight of 771.21 g/mol . This compound is known for its unique chemical structure, which includes a platinum(II) cation coordinated with two iodide ions and a 3-aminochromen-2-one ligand. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-Aminochromen-2-one,platinum(2+),diiodide typically involves the reaction of 3-aminochromen-2-one with a platinum(II) precursor in the presence of iodide ions. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the platinum center . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield of the compound through careful control of reaction parameters and purification processes .
Chemical Reactions Analysis
3-Aminochromen-2-one,platinum(2+),diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or platinum(I) species, typically using reducing agents like sodium borohydride or hydrazine.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified platinum complexes with different ligands or oxidation states.
Scientific Research Applications
3-Aminochromen-2-one,platinum(2+),diiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in chemotherapy, particularly for cancers that are resistant to traditional platinum-based drugs like cisplatin.
Mechanism of Action
The mechanism of action of 3-Aminochromen-2-one,platinum(2+),diiodide involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. This interaction disrupts the DNA structure, inhibiting replication and transcription processes, ultimately leading to cell death. The molecular targets and pathways involved include the DNA repair mechanisms and apoptosis pathways, which are activated in response to the DNA damage caused by the compound .
Comparison with Similar Compounds
3-Aminochromen-2-one,platinum(2+),diiodide can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is widely used in chemotherapy, it has limitations such as toxicity and resistance. This compound offers potential advantages, including a different ligand structure that may enhance its selectivity and reduce side effects. Similar compounds include:
Cisplatin: A platinum(II) compound with chloride ligands, used in cancer treatment.
Carboplatin: A platinum(II) compound with a bidentate dicarboxylate ligand, also used in chemotherapy.
Oxaliplatin: A platinum(II) compound with an oxalate ligand, used in the treatment of colorectal cancer.
Properties
Molecular Formula |
C18H12I2N2O4Pt |
---|---|
Molecular Weight |
769.2 g/mol |
IUPAC Name |
diiodoplatinum(2+);(2-oxochromen-3-yl)azanide |
InChI |
InChI=1S/2C9H6NO2.2HI.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5,10H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
LKQMJWIIBDQYFM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].I[Pt+2]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.